N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline
Description
Properties
IUPAC Name |
N-[1-(2,5-dimethoxyphenyl)but-3-enyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-4-8-17(19-14-9-6-5-7-10-14)16-13-15(20-2)11-12-18(16)21-3/h4-7,9-13,17,19H,1,8H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHUJZWUSSYFSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(CC=C)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and aniline.
Formation of Intermediate: The 2,5-dimethoxybenzaldehyde undergoes a Wittig reaction with a suitable phosphonium ylide to form the corresponding 2,5-dimethoxyphenylbut-3-en-1-aldehyde.
Reductive Amination: The intermediate aldehyde is then subjected to reductive amination with aniline in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas over a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the double bond in the butenyl chain can be achieved using hydrogenation catalysts.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents under Lewis acid catalysis.
Major Products
Oxidation: Formation of 2,5-dimethoxybenzoquinone derivatives.
Reduction: Saturated analogs of the original compound.
Substitution: Halogenated derivatives of the phenyl ring.
Scientific Research Applications
Medicinal Chemistry
N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline is investigated for its potential therapeutic applications. Preliminary studies suggest that it may possess antimicrobial and anticancer properties. The compound's interaction with specific biological targets could lead to the development of new drugs aimed at treating various diseases.
Biological Activities
Research indicates that this compound may influence biological pathways related to melanogenesis . For instance, compounds related to this structure have been shown to enhance melanin synthesis in certain cell lines, suggesting potential applications in treating hypopigmentation disorders .
Industrial Applications
In the industrial sector, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique chemical properties make it suitable for developing new materials and chemical processes .
Case Study 1: Anticancer Properties
A study focused on the anticancer effects of structurally similar compounds revealed that certain derivatives exhibited significant cytotoxicity against cancer cell lines. This suggests that this compound could be further explored as a candidate for cancer therapy .
Case Study 2: Melanogenesis Enhancement
In research examining the effect of related compounds on melanogenesis, it was found that specific derivatives increased tyrosinase expression via Upstream Stimulating Factor 1 (USF1). This mechanism highlights the potential of this compound in cosmetic and therapeutic applications aimed at skin pigmentation disorders .
Summary Table of Applications
Mechanism of Action
The mechanism by which N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the dimethoxyphenyl group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs: 2,5- vs. 3,5-Dimethoxy Substitution
The most closely related analogs are N-(but-3-en-1-yl)-3,5-dimethoxyaniline and derivatives (e.g., acetamides, carbamates). Key differences include:
The 3,5-dimethoxy isomer’s para-substituted analogs are well-studied in enantioselective organocatalysis, particularly for constructing bicyclic resorcinol frameworks via intramolecular C-H activation . In contrast, the 2,5 isomer’s steric profile may hinder analogous reactivity due to proximity of the methoxy groups to the reactive but-3-en-1-yl chain.
Electronic and Steric Effects
- 3,5-Dimethoxy Groups: The meta-substitution pattern creates a symmetric electronic environment, favoring cyclization via C-H activation. This is critical for forming bicyclic resorcinols, as demonstrated in enantioselective organocatalysis .
- Additionally, the electron-donating methoxy groups in the 2-position could alter the aromatic ring’s electronic properties, affecting regioselectivity in reactions.
Biological Activity
N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline is a novel organic compound with the molecular formula C₁₈H₂₁N O₂ and a molecular weight of approximately 283.36 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery and therapeutic applications.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Alkylation reactions involving aniline derivatives.
- Condensation reactions with appropriate aldehydes or ketones.
- Cross-coupling reactions that utilize palladium catalysts for the formation of carbon-nitrogen bonds.
These methodologies allow for the efficient production of this compound, facilitating further biological evaluations.
Antiproliferative Effects
Research indicates that compounds with structural similarities to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have shown IC₅₀ values ranging from 0.17 to 2.69 µM in chronic lymphocytic leukemia (CLL) cell lines, demonstrating potent pro-apoptotic effects without significant toxicity to healthy cells .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC₅₀ (µM) | Pro-apoptotic Effect (%) |
|---|---|---|---|
| 20a | HG-3 | 0.17 | 95 |
| 20f | PGA-1 | 0.35 | 87 |
| 23a | HG-3 | 0.50 | 90 |
| 25n | PGA-1 | 1.97 | 97 |
These findings suggest that this compound may possess similar or enhanced biological activities due to its unique structural features.
The mechanism by which this compound exerts its biological effects is likely related to its ability to induce reactive oxygen species (ROS) generation within cancer cells. This ROS flux leads to increased apoptosis and reduced cell viability under experimental conditions .
Case Studies
Case Study 1: Anticancer Activity
A study evaluated the efficacy of this compound analogs in vitro against breast cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through ROS-mediated pathways.
Case Study 2: Structural Analog Evaluation
In a comparative analysis of structurally similar compounds, it was found that variations in methoxy substitution patterns influenced biological activity. For example, compounds with additional methoxy groups exhibited enhanced cytotoxicity against prostate cancer cells .
Q & A
Basic Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
